molecular formula C14H18ClN3O B8479074 N-cyclopropyl-6-(1,2,3,6-tetrahydropyridin-4-yl)pyridine-2-carboxamide;hydrochloride

N-cyclopropyl-6-(1,2,3,6-tetrahydropyridin-4-yl)pyridine-2-carboxamide;hydrochloride

Cat. No.: B8479074
M. Wt: 279.76 g/mol
InChI Key: QVNRAKPXONERMA-UHFFFAOYSA-N
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Description

N-cyclopropyl-6-(1,2,3,6-tetrahydropyridin-4-yl)pyridine-2-carboxamide;hydrochloride is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a cyclopropyl group, a tetrahydropyridinyl moiety, and a picolinamide core, making it a versatile molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-6-(1,2,3,6-tetrahydropyridin-4-yl)pyridine-2-carboxamide;hydrochloride typically involves multi-step organic reactions. One common method includes the palladium-catalyzed alkyl-Heck reaction, which is highly selective and efficient . This reaction involves the use of unactivated alkyl iodides and provides access to various tetrahydropyridine derivatives . Another method involves the aza-Diels-Alder reaction, catalyzed by ion-paired Lewis acids, which efficiently forms the tetrahydropyridine ring .

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-6-(1,2,3,6-tetrahydropyridin-4-yl)pyridine-2-carboxamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the cyclopropyl and tetrahydropyridinyl moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

N-cyclopropyl-6-(1,2,3,6-tetrahydropyridin-4-yl)pyridine-2-carboxamide;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-cyclopropyl-6-(1,2,3,6-tetrahydropyridin-4-yl)pyridine-2-carboxamide;hydrochloride involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-cyclopropyl-6-(1,2,3,6-tetrahydropyridin-4-yl)pyridine-2-carboxamide;hydrochloride stands out due to its unique combination of structural features, which confer distinct chemical reactivity and potential biological activity. Its versatility makes it a valuable compound for various research applications.

Properties

Molecular Formula

C14H18ClN3O

Molecular Weight

279.76 g/mol

IUPAC Name

N-cyclopropyl-6-(1,2,3,6-tetrahydropyridin-4-yl)pyridine-2-carboxamide;hydrochloride

InChI

InChI=1S/C14H17N3O.ClH/c18-14(16-11-4-5-11)13-3-1-2-12(17-13)10-6-8-15-9-7-10;/h1-3,6,11,15H,4-5,7-9H2,(H,16,18);1H

InChI Key

QVNRAKPXONERMA-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2=CC=CC(=N2)C3=CCNCC3.Cl

Origin of Product

United States

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